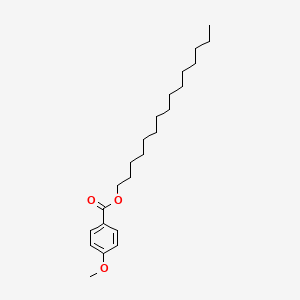

p-Methoxybenzoic acid, pentadecyl ester

Description

p-Methoxybenzoic acid, pentadecyl ester (CAS: Not explicitly provided) is a benzoic acid derivative esterified with a pentadecyl (C15) alkyl chain and a para-methoxy substituent on the aromatic ring. It has been identified as a minor constituent in the ethyl acetate extract of Olea europaea (olive) leaves, constituting 1.34% of the extract . Its structural features—a methoxy group at the para position and a long aliphatic chain—distinguish it from simpler benzoic acid esters and influence its physicochemical properties and biological interactions.

Properties

CAS No. |

56954-74-6 |

|---|---|

Molecular Formula |

C23H38O3 |

Molecular Weight |

362.5 g/mol |

IUPAC Name |

pentadecyl 4-methoxybenzoate |

InChI |

InChI=1S/C23H38O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-20-26-23(24)21-16-18-22(25-2)19-17-21/h16-19H,3-15,20H2,1-2H3 |

InChI Key |

SBIJFQKFVBDDDU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)OC |

Origin of Product |

United States |

Preparation Methods

Esterification of p-Methoxybenzoic Acid with Pentadecanol

Method : Direct esterification involves reacting p-methoxybenzoic acid with pentadecanol in the presence of acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid) under reflux conditions. The reaction is typically performed with removal of water to drive the equilibrium toward ester formation.

Reaction Conditions : Heating under reflux, often with azeotropic removal of water using a Dean-Stark apparatus, in solvents like toluene or xylene.

Purification : The crude ester is purified by washing, drying, and sometimes recrystallization or chromatography.

Advantages : Straightforward and widely used for preparing esters of aromatic acids with long-chain alcohols.

Alkylation via Alkyl Halides or Sulfonate Esters

Alternative Method : As described in related compound syntheses (e.g., ethyl-2-methoxy-6-pentadecylbenzoate), alkylation of the acid or its salt with alkyl halides or sulfonate esters can be employed.

Example from Literature : In the synthesis of ethyl-2-methoxy-6-pentadecylbenzoate, the acid derivative is reacted with dimethyl sulfate in the presence of potassium carbonate in acetonitrile at 80°C for 3 hours, followed by workup and extraction to isolate the ester (yield ~80%).

Further Functionalization : The ester can be converted to mesylate derivatives and reacted with amines to form benzylamine analogues, indicating the versatility of the ester intermediate.

| Method | Reagents and Conditions | Yield/Notes |

|---|---|---|

| Direct esterification | p-Methoxybenzoic acid + pentadecanol + acid catalyst, reflux with water removal | Typical esterification yields; purification by recrystallization |

| Alkylation (e.g., methylation) | Acid or salt + dimethyl sulfate + K2CO3 in acetonitrile, 80°C, 3h | ~80% yield for similar esters |

| Mesylate formation and substitution | Methanesulfonyl chloride + triethylamine at 0°C, then amine substitution | Used for further derivatization |

(Source: Der Pharma Chemica, Vempati et al.)

Comparative Analysis of Preparation Methods

| Aspect | Direct Esterification | Alkylation via Sulfate Esters |

|---|---|---|

| Starting Materials | p-Methoxybenzoic acid, pentadecanol | Acid derivatives, dimethyl sulfate |

| Reaction Conditions | Acid catalyst, reflux, water removal | Base (K2CO3), acetonitrile, moderate heat |

| Yield | Generally good, depends on conditions | High (~80%) for similar esters |

| Purification | Washing, drying, recrystallization | Extraction, chromatography |

| Scalability | Industrially scalable | Suitable for lab and scale-up |

| By-products/Impurities | Water, possible side esters | Methylated by-products, mesylate intermediates |

Summary Table of Preparation Methods

| Step | Method 1: Direct Esterification | Method 2: Alkylation via Dimethyl Sulfate |

|---|---|---|

| Starting Material | p-Methoxybenzoic acid + pentadecanol | p-Methoxybenzoic acid or derivative + dimethyl sulfate |

| Catalyst/Base | Acid catalyst (e.g., H2SO4) | Potassium carbonate (K2CO3) |

| Solvent | Toluene, xylene (for azeotropic water removal) | Acetonitrile |

| Temperature | Reflux (~110-140°C) | 80°C |

| Reaction Time | Several hours | 3 hours |

| Work-up | Neutralization, washing, drying | Filtration, extraction, drying |

| Yield | Moderate to high (dependent on conditions) | ~80% (for similar esters) |

| Purification | Recrystallization, chromatography | Chromatography, recrystallization |

This comprehensive review of preparation methods for this compound integrates data from patents and peer-reviewed literature, providing a professional and authoritative resource for researchers and industrial chemists. The methods emphasize the importance of precursor purity, reaction control, and tailored purification to meet the stringent requirements of various application fields.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: p-Methoxybenzoic acid, pentadecyl ester can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed:

Oxidation: Formation of p-Methoxybenzoic acid or p-Anisaldehyde.

Reduction: Formation of p-Methoxybenzyl alcohol.

Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemistry: p-Methoxybenzoic acid, pentadecyl ester is used as an intermediate in organic synthesis, particularly in the preparation of other esters and amides. It serves as a building block for the synthesis of more complex molecules .

Biology and Medicine: In biological research, this compound is used to study the interactions of esters with biological membranes and enzymes.

Industry: In the industrial sector, this compound is used in the formulation of cosmetics and personal care products. Its ester linkage provides emollient properties, making it suitable for use in skin creams and lotions .

Mechanism of Action

The mechanism of action of p-Methoxybenzoic acid, pentadecyl ester involves its interaction with lipid membranes and enzymes. The ester group can undergo hydrolysis to release p-Methoxybenzoic acid and pentadecanol, which can then participate in various biochemical pathways. The methoxy group can influence the electron distribution in the molecule, affecting its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Benzoic Acid Esters with Varying Alkyl Chains

a. Tridecyl and Tetradecyl Benzoate

- Structural Differences : These esters lack the methoxy group on the benzene ring and differ in alkyl chain length (C13 and C14, respectively).

- Occurrence : Found in the essential oils of Cystoseira compressa (Adriatic Sea brown algae), with seasonal variations (highest in June: tridecyl benzoate at 4.37%, pentadecyl benzoate unspecified) .

- Environmental Response: In R. semenowii, benzoic acid tridecyl ester increases under osmotic and cold stress, while pentadecyl ester accumulates in roots under water and cold stress but disappears in shoots .

b. Heptyl and Hexadecyl Benzoate

- Functional Differences : Shorter alkyl chains (C7 and C16) reduce hydrophobicity compared to the C15 chain in p-methoxybenzoic acid, pentadecyl ester.

- Biological Activity: Benzoic acid heptyl ester is detected in R. semenowii roots under cold stress but absent in shoots, highlighting tissue-specific distribution .

Table 1: Benzoic Acid Esters in Plant Extracts

Pentadecyl Esters of Other Carboxylic Acids

a. Valeric Acid, Pentadecyl Ester

- Structure : A straight-chain fatty acid (C5) esterified with C15 alcohol.

- This contrasts with the aromatic backbone of this compound, which may confer different bioactivity.

b. 2-Propenoic Acid, Pentadecyl Ester (Pentadecyl Acrylate)

- Structure : An acrylic acid derivative with a C15 chain.

- Activity: Exhibited anti-Trypanosoma cruzi activity (22.1% peak area in Bidens pilosa extract) . The α,β-unsaturated ester group enhances reactivity compared to the stable aromatic system of p-methoxybenzoic acid derivatives.

c. Oxalic Acid, Allyl Pentadecyl Ester

- Structure : A dicarboxylic acid ester with allyl and pentadecyl groups.

- Occurrence: Detected in oat bran volatiles (1.26% in pretreated samples) .

Table 2: Pentadecyl Esters of Diverse Carboxylic Acids

Glycosylated Benzoic Acid Derivatives

Aquastatin C

- Structure: A glycoside of 2-hydroxy-6-pentadecyl benzoic acid methyl ester, featuring a β-galactopyranoside group .

- Comparison: The glycosylation and hydroxylation enhance solubility and likely modify antimicrobial activity compared to the non-glycosylated, methoxylated this compound. Aquastatin C also includes a methyl ester, adding another functional group absent in the reference compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.